![molecular formula C11H12ClNO3S B2418243 N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide CAS No. 2411292-90-3](/img/structure/B2418243.png)
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This results in the suppression of the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. Furthermore, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to modulate the levels of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its potent anti-inflammatory and antitumor effects, which make it a promising candidate for the development of new therapeutic agents. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit low toxicity and good bioavailability, which are important factors for drug development. However, one of the main limitations of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide. One potential area of research is the development of new N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, more research is needed to evaluate the safety and efficacy of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in clinical trials, which will be critical for its eventual use in the clinic.
Synthesemethoden
The synthesis of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the reaction of 3-chloro-5-methylsulfonylbenzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Studies have shown that N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[(3-chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-11(14)13-7-8-4-9(12)6-10(5-8)17(2,15)16/h3-6H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLTWQUXPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
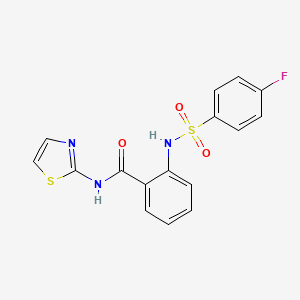
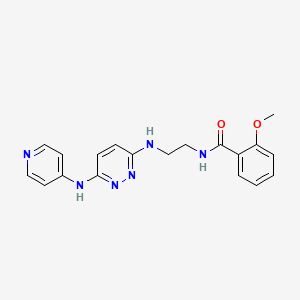
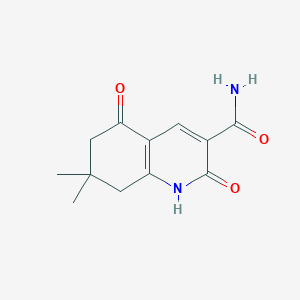
![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)
![2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2418169.png)
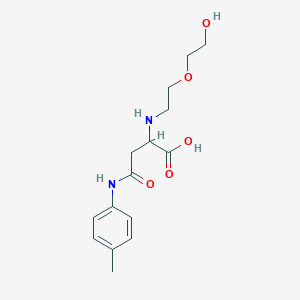
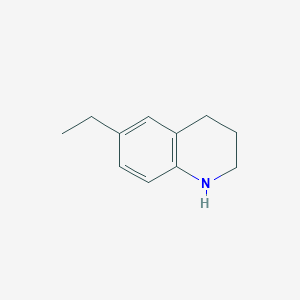
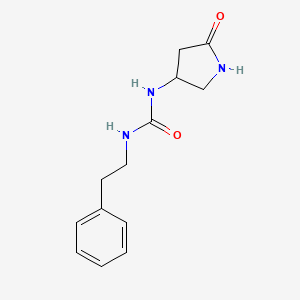
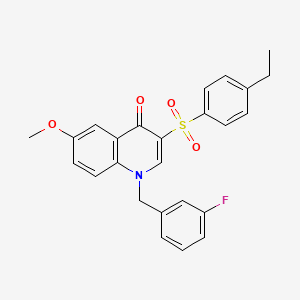
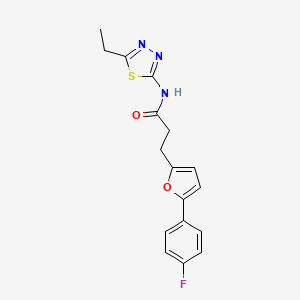
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)